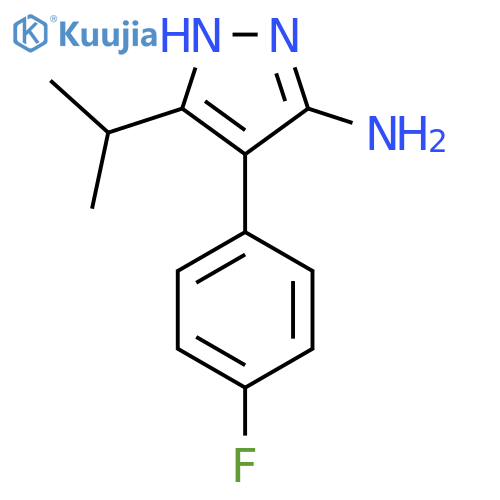

Cas no 955563-78-7 (4-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine)

955563-78-7 structure

商品名:4-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine

4-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 955563-78-7

- AKOS002671007

- EN300-742312

- 4-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine

- SCHEMBL17355099

- 4-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine

-

- インチ: 1S/C12H14FN3/c1-7(2)11-10(12(14)16-15-11)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H3,14,15,16)

- InChIKey: XMAUIAYBBOOFGZ-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)C1C(N)=NNC=1C(C)C

計算された属性

- せいみつぶんしりょう: 219.11717562g/mol

- どういたいしつりょう: 219.11717562g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 226

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

4-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-742312-1.0g |

4-(4-fluorophenyl)-3-(propan-2-yl)-1H-pyrazol-5-amine |

955563-78-7 | 1g |

$0.0 | 2023-06-07 |

4-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine 関連文献

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

955563-78-7 (4-(4-fluorophenyl)-3-isopropyl-1H-pyrazol-5-amine) 関連製品

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量